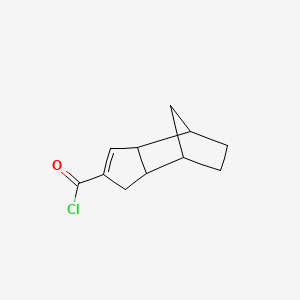
Cocinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cocinic acid, also known as coconut oil fatty acid, is a long-chain saturated fatty acid derived from coconut oil. It is a white solid at room temperature with a distinct odor. The molecular formula of this compound is C19H21NO5, and it has a molar mass of 343.38 g/mol . This compound is widely used in various industries due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cocinic acid is typically extracted from coconut oil or palm oil. The extraction process involves heating the oil and subjecting it to processes such as pressing, water washing, and refining. The fatty acids are then separated from the oil through saponification and distillation .
Industrial Production Methods
In industrial settings, this compound is produced by hydrolyzing coconut oil under high pressure and temperature. The hydrolysis process breaks down the triglycerides in the oil into glycerol and fatty acids. The fatty acids are then purified through distillation to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Cocinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Hydrogenation: Can be hydrogenated to form saturated fatty acids.
Oxidation: Undergoes oxidation to form peroxides and other oxidation products.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.
Amidation: Involves amines and may require a dehydrating agent like dicyclohexylcarbodiimide.
Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Saturated Fatty Acids: Formed from hydrogenation reactions.
Peroxides and Oxidation Products: Formed from oxidation reactions.
Scientific Research Applications
Cocinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including surfactants, lubricants, and plasticizers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of detergents, cosmetics, and food additives
Mechanism of Action
The mechanism of action of cocinic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Lauric Acid: Another fatty acid derived from coconut oil, with a shorter carbon chain.
Caprylic Acid: A medium-chain fatty acid with antimicrobial properties.
Myristic Acid: A saturated fatty acid found in coconut oil and other fats.
Palmitic Acid: A common saturated fatty acid found in both animal and plant fats.
Uniqueness of Cocinic Acid
This compound is unique due to its specific composition and properties derived from coconut oil. It has a higher content of medium-chain fatty acids compared to other sources, making it more easily digestible and metabolizable. This property is particularly beneficial in applications related to nutrition and health .
Properties
CAS No. |
61788-47-4 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |
InChI Key |
PZKXRDPRLQDAFK-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
physical_description |
Other Solid; Liquid |
Synonyms |
Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |
Origin of Product |
United States |
Q1: What are the typical applications of Cocinic Acid in material science?
A1: this compound, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of this compound. [] This highlights the versatility of this compound in developing environmentally friendly surfactants with potential applications in various industries.
Q2: How does this compound contribute to the properties of thin films in materials science?
A2: this compound, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.
Q3: Can this compound be substituted in alkyd resin formulations, and what are the potential benefits?
A3: Yes, this compound can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.
Q4: How is this compound utilized in the metal plating industry?
A4: this compound derivatives, particularly this compound alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The this compound alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of this compound derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)

![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)
![[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B561359.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)


![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
